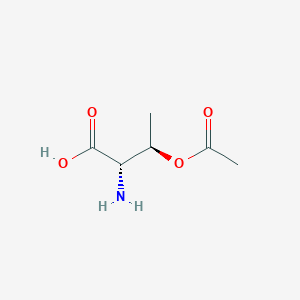

O-Acetyl-L-Threonine

Description

BenchChem offers high-quality O-Acetyl-L-Threonine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Acetyl-L-Threonine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-acetyloxy-2-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(11-4(2)8)5(7)6(9)10/h3,5H,7H2,1-2H3,(H,9,10)/t3-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVSRIMJZNIFHS-WUJLRWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587325 | |

| Record name | O-Acetyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17012-42-9 | |

| Record name | O-Acetylthreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017012429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Acetyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ACETYLTHREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5ABK2S28W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to O-Acetyl-L-Threonine: Synthesis, Properties, and Application

Introduction: Beyond the Canonical Amino Acid

L-Threonine, one of the essential proteinogenic amino acids, is distinguished by the secondary hydroxyl group on its side chain.[1] This functional group is not merely a structural component; it is a versatile chemical handle for post-translational modifications such as glycosylation and phosphorylation, which are fundamental to cellular signaling and protein function. For the synthetic chemist, this hydroxyl group offers a prime site for chemical modification to create novel derivatives for use in drug development, peptide synthesis, and materials science.

This guide focuses on a specific, synthetically crucial derivative: O-Acetyl-L-Threonine. Unlike its more common N-acetyl counterpart, O-Acetyl-L-Threonine represents a selectively protected form of the amino acid that is pivotal for multi-step synthetic strategies. Its utility is intrinsically linked to its chemical reactivity and the specific methods required for its synthesis and handling. This document provides an in-depth exploration of its structure, field-proven synthetic protocols, analytical characterization, and critical reactivity, with a focus on empowering researchers in their practical applications.

Chemical Structure and Physicochemical Properties

O-Acetyl-L-Threonine is the ester formed between the side-chain hydroxyl group of L-threonine and acetic acid. The stereochemistry of the parent amino acid, (2S, 3R), is retained.

Structural Identifiers

| Identifier | Value | Source |

| IUPAC Name | (2S,3R)-2-amino-3-acetoxybutanoic acid | N/A |

| Molecular Formula | C₆H₁₁NO₄ | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Canonical SMILES | CO)N">C@HOC(=O)C | N/A |

| Parent CAS Number | 72-19-5 (L-Threonine) | [1] |

Note: A specific CAS Registry Number for O-Acetyl-L-Threonine hydrochloride is not consistently reported in major chemical databases, reflecting its primary role as a synthetic intermediate rather than a commercial end-product.

Physicochemical Data

Experimental physicochemical data for isolated O-Acetyl-L-Threonine is scarce due to its inherent instability in neutral or basic conditions (see Section 4). It is almost exclusively prepared and handled as its hydrochloride salt to prevent intramolecular rearrangement.[3]

| Property | Value / Description | Rationale / Comparison |

| Appearance | Expected to be a white crystalline solid (as hydrochloride salt). | Similar to other amino acid hydrochlorides.[4] |

| Melting Point | Not widely reported. The product is often generated and used directly in subsequent steps. | The parent L-Threonine decomposes at ~256 °C.[2] N-Acetyl-L-threonine has a reported boiling point of 443.3 °C.[2] |

| Solubility | The hydrochloride salt is expected to be soluble in water and polar organic solvents like methanol or acetic acid. | The protonated amine enhances polarity and solubility in polar media. |

Strategic Synthesis: Chemoselective O-Acylation

The primary challenge in synthesizing O-Acetyl-L-Threonine is achieving chemoselectivity. The nucleophilicity of the α-amino group is significantly higher than that of the secondary hydroxyl group under neutral or basic conditions. Therefore, direct acetylation with reagents like acetic anhydride would overwhelmingly yield the N-acetylated product.

The key to selective O-acetylation lies in exploiting the electronic properties of the functional groups under strongly acidic conditions.

The Causality Behind Acidic Conditions

In a strongly acidic medium (e.g., HCl in glacial acetic acid), the α-amino group exists in its protonated, non-nucleophilic ammonium form (-NH₃⁺). This effectively "protects" the amine from acylation. The hydroxyl group, while a weaker nucleophile, remains available for reaction with a suitable acylating agent. This differential reactivity is the cornerstone of a successful and scalable synthesis.[3]

Caption: Logic of chemoselective O-acylation under acidic conditions.

Field-Proven Experimental Protocol

The following protocol is adapted from the robust and scalable method reported by Wilchek and Patchornik, which provides the target compound in high yield and purity without the need for chromatography.[3]

Materials:

-

L-Threonine

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Acetyl Chloride (AcCl)

-

Diethyl Ether (Et₂O), anhydrous

-

Ice bath

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend L-Threonine (e.g., 10 g) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cooling: Cool the suspension to 0 °C in an ice bath. Effective cooling is critical to control the exothermic reaction.

-

Acylation: While stirring vigorously, slowly add a stoichiometric excess of acetyl chloride dropwise via a syringe or dropping funnel. The addition should be slow enough to maintain the temperature at or below 5 °C.

-

Reaction Completion: Continue stirring the reaction mixture at 0 °C for approximately 1-2 hours after the addition is complete. The suspension should gradually become a clear solution as the product forms.

-

Precipitation: Once the reaction is complete, precipitate the product by slowly adding a large volume of cold, anhydrous diethyl ether to the stirred reaction mixture. The O-Acetyl-L-Threonine hydrochloride salt will precipitate as a white crystalline solid.

-

Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of anhydrous diethyl ether to remove residual acetic acid and unreacted acetyl chloride.

-

Drying: Dry the product under high vacuum to yield O-Acetyl-L-Threonine hydrochloride. The product should be stored in a desiccator over a drying agent.

This self-validating protocol yields a product of high purity, confirmed by the crystalline nature of the precipitated salt and the high yields reported (>90%).[3]

Analytical Characterization

Confirming the structure and distinguishing it from the N-acetyl isomer is critical.

-

¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the ¹H NMR spectrum is the most informative tool.

-

O-Acetyl Protons: A sharp singlet integrating to 3 protons will appear around δ 2.1 ppm.

-

Threonine Backbone: Compared to the spectrum of L-Threonine, the β-proton (Hβ, adjacent to the acetylated oxygen) will experience a significant downfield shift (to ~δ 5.0-5.5 ppm) due to the deshielding effect of the ester group. The α-proton (Hα) will also shift downfield.

-

Amine Protons: The amine protons will appear as a broad singlet, characteristic of an ammonium salt.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the correct molecular ion peak for the protonated molecule [M+H]⁺ at m/z 162.07.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic ester carbonyl (C=O) stretch around 1740 cm⁻¹, distinct from the amide carbonyl stretch (typically 1650 cm⁻¹) of the N-acetyl isomer. It will also retain the broad O-H stretch from the carboxylic acid and the N-H stretches from the ammonium group.

Critical Reactivity: The O→N Acyl Shift

The most significant chemical property of O-Acetyl-L-Threonine is its propensity to undergo an intramolecular O→N acyl shift under neutral or, more rapidly, basic conditions.[3] This rearrangement is thermodynamically driven by the formation of the more stable amide bond from the less stable ester bond.

Caption: The base-mediated O→N acyl shift in O-Acetyl-L-Threonine.

Expert Insight: This reactivity is not a drawback but a feature to be understood and controlled. It underscores why the compound must be synthesized, stored, and handled in its acidic salt form. Any attempt to neutralize the hydrochloride salt in solution for an extended period will inevitably lead to the formation of N-Acetyl-L-Threonine. Liberation of the free amino acid from its salt should be performed immediately prior to its use in a subsequent reaction, often at low temperatures.[3]

Applications in Drug Development and Research

The primary value of O-Acetyl-L-Threonine lies in its role as a versatile chiral building block and a transiently protected form of L-Threonine.

-

Peptide Synthesis: While Fmoc- or Boc-protected threonine derivatives are standard in solid-phase peptide synthesis (SPPS), O-Acetyl-L-Threonine can serve as a useful intermediate in solution-phase synthesis where selective protection of the hydroxyl group is required while the amino group is needed for coupling.

-

Synthesis of Complex Molecules: It is an ideal starting material for preparing more complex side-chain derivatives. The acetyl group can be selectively removed under mild conditions to liberate the hydroxyl group for further functionalization, after the amine has been protected or incorporated into a larger molecule.

-

Development of Chiral Catalysts: O-acylated hydroxyamino acids have been successfully used as precursors for chiral organocatalysts. The O-acyl group can be varied to tune the steric and electronic properties of the catalyst, influencing the stereochemical outcome of asymmetric reactions.[3]

Conclusion

O-Acetyl-L-Threonine is a synthetically valuable derivative of L-Threonine that provides a strategic solution to the challenge of chemoselectivity. Its successful application hinges on a clear understanding of its synthesis under acidic conditions—a method that leverages the protonation of the amine to direct acylation to the hydroxyl group. Furthermore, its handling as a stable hydrochloride salt is paramount to prevent the facile O→N acyl shift. For researchers in drug discovery and process development, mastering the synthesis and reactivity of O-Acetyl-L-Threonine unlocks a powerful tool for the construction of complex peptides, chiral catalysts, and other high-value molecules.

References

-

Wikipedia. (n.d.). Threonine. Retrieved January 23, 2026, from [Link].

-

Wikipedia. (n.d.). Glycine. Retrieved January 23, 2026, from [Link].

-

American Elements. (n.d.). Acetyl-L-threonine. Retrieved January 23, 2026, from [Link].

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000167). Retrieved January 23, 2026, from [Link].

-

Undheim, K., & Nærum, L. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 511–533. [Link]

-

The Automated Topology Builder and Repository. (n.d.). L-(-)-Threonine. Retrieved January 23, 2026, from [Link].

- Jayaraman, D., et al. (2014). Growth and Characterization of L-Threonine Lithium Chloride: A New Semiorganic Non Linear Optical single Crystal. International Journal of Engineering Development and Research, 2(2), 561-566.

Sources

- 1. Threonine - Wikipedia [en.wikipedia.org]

- 2. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]

- 4. Glycine - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Synthesis of O-Acetyl-L-Threonine from L-Threonine

This guide provides an in-depth exploration of the chemical synthesis of O-Acetyl-L-threonine, a valuable derivative of the essential amino acid L-threonine. O-Acetyl-L-threonine serves as a crucial building block in peptide synthesis and drug development, where the acetylation of the side-chain hydroxyl group can modulate the physicochemical properties of peptides and protect the hydroxyl group during solid-phase peptide synthesis (SPPS).[1] This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a detailed examination of the synthesis, including the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization.

Introduction: The Significance of O-Acetyl-L-Threonine

L-threonine is an essential amino acid featuring a secondary hydroxyl group on its side chain.[2] This hydroxyl group is a key site for post-translational modifications, such as phosphorylation and glycosylation, which play critical roles in cellular signaling and protein function.[3] In the realm of synthetic chemistry, particularly in peptide synthesis, this reactive hydroxyl group necessitates protection to prevent unwanted side reactions during the coupling of amino acid residues.

O-acetylation of the threonine side chain is a common and effective strategy to achieve this protection. The resulting O-Acetyl-L-threonine can be readily incorporated into peptide chains. The acetyl protecting group is advantageous due to its stability under various reaction conditions and the relative ease of its subsequent removal.[4] Furthermore, the strategic acetylation of serine and threonine residues is a naturally occurring post-translational modification in eukaryotes, adding another layer of biological relevance to the study of such derivatives.[3]

This guide will focus on the chemoselective O-acetylation of L-threonine, a process that must be carefully controlled to avoid acetylation of the α-amino group.

Chemical Principles and Mechanism

The selective O-acetylation of L-threonine in the presence of a free α-amino group is achieved by performing the reaction under acidic conditions.[5] In an acidic medium, the highly nucleophilic α-amino group is protonated to form an ammonium salt. This protonation effectively deactivates the amino group, preventing it from reacting with the acetylating agent. The side-chain hydroxyl group, being a weaker nucleophile, remains available for acetylation.

The reaction typically employs an acetylating agent such as acetic anhydride or acetyl chloride. The mechanism, in the presence of an acid catalyst (often the acid solvent itself or an added strong acid), proceeds as follows:

-

Protonation of the Amino Group: The α-amino group of L-threonine is protonated by the acid, forming a non-nucleophilic ammonium group.

-

Activation of the Acetylating Agent: The carbonyl oxygen of the acetylating agent (e.g., acetic anhydride) is protonated, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen of the side-chain hydroxyl group of L-threonine attacks the activated carbonyl carbon of the acetylating agent.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Proton Transfer and Elimination: A proton is transferred, and a leaving group (e.g., acetic acid in the case of acetic anhydride) is eliminated, resulting in the formation of the O-acetylated product.

This chemoselective approach is a powerful tool for the modification of hydroxyamino acids without the need for complex protection-deprotection schemes for the amino group.[5]

Experimental Protocols

Several methods have been reported for the chemoselective O-acetylation of L-threonine. Below are two detailed protocols using different acetylating agents and acidic conditions.

Protocol 1: Acetylation using Acetyl Chloride in Hydrochloric Acid/Acetic Acid

This method, adapted from the work of Wilchek and Patchornik, is a robust and high-yielding procedure for the synthesis of O-Acetyl-L-threonine hydrochloride.[5]

Materials:

-

L-Threonine

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Acetyl Chloride

-

Diethyl Ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve L-threonine (e.g., 10 g) in a mixture of concentrated hydrochloric acid and glacial acetic acid. The dissolution is carried out at room temperature with vigorous stirring.

-

Cool the resulting solution to 0 °C in an ice bath.

-

Slowly add a large excess of acetyl chloride to the cooled solution via a dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0 °C and stirring vigorously.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2-3 hours.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion of the reaction, precipitate the product by the slow addition of cold diethyl ether with continuous stirring.

-

Collect the crystalline precipitate of O-Acetyl-L-threonine hydrochloride by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with cold diethyl ether to remove any residual acetic acid and unreacted acetyl chloride.

-

Dry the product under vacuum to obtain the final O-Acetyl-L-threonine hydrochloride.

Protocol 2: Acetylation using Acetic Anhydride with a Sulfonic Acid Resin Catalyst

This protocol utilizes a solid-phase acid catalyst, which can simplify the workup procedure.[5]

Materials:

-

L-Threonine

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Sulfonic acid polystyrene resin (e.g., Amberlyst 15)

-

Diethyl Ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Büchner funnel and filter paper

Procedure:

-

Suspend L-threonine (e.g., 10 g) and the sulfonic acid polystyrene resin in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Add acetic anhydride to the suspension at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the sulfonic acid resin by filtration.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid and excess acetic anhydride.

-

Precipitate the product by adding diethyl ether to the concentrated residue.

-

Collect the precipitated O-Acetyl-L-threonine by vacuum filtration.

-

Wash the product with diethyl ether and dry under vacuum.

Purification and Characterization

The crude O-Acetyl-L-threonine obtained from the synthesis typically requires purification to remove unreacted starting materials and byproducts.

Purification:

-

Recrystallization: The product can be further purified by recrystallization. A common solvent system for the hydrochloride salt is a mixture of methanol and diethyl ether.[5] The crude product is dissolved in a minimal amount of hot methanol, and diethyl ether is slowly added until turbidity is observed. Upon cooling, pure crystals of O-Acetyl-L-threonine hydrochloride will form.

Characterization:

A battery of analytical techniques should be employed to confirm the identity and purity of the synthesized O-Acetyl-L-threonine.

| Technique | Expected Observations |

| Melting Point | A sharp melting point indicates high purity. |

| Optical Rotation | The specific rotation should be measured and compared to literature values to confirm the stereochemical integrity. |

| ¹H NMR | Appearance of a singlet around 2.0-2.2 ppm corresponding to the acetyl methyl protons. Shifts in the signals of the α- and β-protons of the threonine backbone compared to the starting material. |

| ¹³C NMR | Appearance of a new carbonyl signal for the acetyl group (around 170-175 ppm) and a methyl signal (around 20-22 ppm). |

| Infrared (IR) Spectroscopy | Appearance of a strong ester carbonyl stretch (around 1730-1750 cm⁻¹). The characteristic stretches for the carboxylic acid and ammonium groups will also be present. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of O-Acetyl-L-threonine (or its protonated form) should be observed. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicates high purity. Chiral HPLC can be used to confirm the enantiomeric purity. |

Table 1: Analytical Techniques for the Characterization of O-Acetyl-L-Threonine.

Conclusion

The chemoselective O-acetylation of L-threonine is a fundamental transformation in peptide chemistry and the synthesis of modified amino acids. The methods described in this guide, particularly the acid-catalyzed approach, provide a reliable and scalable route to O-Acetyl-L-threonine. The key to a successful synthesis lies in the careful control of reaction conditions to ensure the selective acetylation of the side-chain hydroxyl group. Thorough purification and characterization are paramount to guarantee the quality of the final product for its intended applications in research and development. This guide serves as a comprehensive resource for scientists, enabling them to confidently synthesize and utilize this important amino acid derivative.

References

-

Jørgensen, M., & Jacobsen, M. F. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 51-67. [Link]

-

Mukherjee, S., Hao, Y. H., & Orth, K. (2007). A newly discovered post-translational modification--the acetylation of serine and threonine residues. Trends in biochemical sciences, 32(5), 210–216. [Link]

-

PubChem. (n.d.). L-Threonine. Retrieved from [Link]

-

Wikipedia. (2024). Threonine. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. RSC Advances, 13(28), 19373-19379. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Threonine - Wikipedia [en.wikipedia.org]

- 3. A newly discovered post-translational modification--the acetylation of serine and threonine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetyl group for proper protection of β-sugar-amino acids used in SPPS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]

Introduction: Beyond the Canonical – Unveiling the Role of O-Acetylation on Threonine

An In-depth Technical Guide to the Biological Significance of O-Acetylation of Threonine Residues

The landscape of cellular regulation is intricately painted with a diverse palette of post-translational modifications (PTMs). While phosphorylation of serine, threonine, and tyrosine residues has long been a central theme in signal transduction, another modification, O-acetylation, is emerging from the shadows as a critical player in modulating protein function and cellular signaling. This guide provides a comprehensive technical overview of the O-acetylation of threonine residues, a less-explored yet significant PTM. We will delve into the enzymatic machinery governing this modification, its profound impact on critical signaling pathways, and the state-of-the-art methodologies for its detection and characterization. For researchers, scientists, and drug development professionals, understanding the nuances of threonine O-acetylation opens new avenues for therapeutic intervention and a deeper comprehension of cellular homeostasis and disease.

While free O-Acetyl-L-Threonine is commercially available for applications such as peptide synthesis, its role as an endogenous metabolite with specific biological functions is not well-established.[1] The focus of this guide, therefore, is on the O-acetylation of threonine residues within the context of protein function and regulation, a phenomenon with demonstrated biological consequences.

The Enzymatic Machinery of Threonine O-Acetylation and Deacetylation

The addition and removal of acetyl groups on threonine residues are tightly controlled by specific enzymes, ensuring a dynamic and responsive regulatory system.

Threonine O-Acetyltransferases: A Tale of Bacterial Effectors

To date, the most well-characterized enzymes capable of O-acetylating threonine are bacterial virulence factors. A prime example is the Yersinia effector protein YopJ.[2] This enzyme, injected into host cells during infection, functions as an O-acetyltransferase, targeting the hydroxyl groups of threonine and serine residues in key signaling proteins.[2] This activity is crucial for the pathogen's ability to subvert the host immune response. The discovery of YopJ's function has been pivotal in recognizing O-acetylation of serine and threonine as a significant PTM in eukaryotes.[2]

The Quest for Endogenous Threonine O-Acetyltransferases

While bacterial effectors provide a clear example of threonine O-acetylation, the existence of endogenous enzymes with this activity in eukaryotes is an active area of investigation. The machinery for N-ε-lysine acetylation is well-understood, involving lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). It is plausible that some of these enzymes, or yet-to-be-discovered ones, possess the capability to O-acetylate threonine residues.

Deacetylation: Reversing the Mark

The reversibility of PTMs is a hallmark of dynamic cellular signaling. While specific O-acetylthreonine deacetylases have not been definitively identified, members of the sirtuin family of NAD+-dependent deacetylases are potential candidates for removing this modification. Further research is needed to elucidate the full complement of enzymes responsible for the deacetylation of O-acetylated threonine residues.

Functional Consequences of Threonine O-Acetylation: A Clash with Phosphorylation

One of the most profound functional consequences of threonine O-acetylation is its ability to compete with and block phosphorylation, a cornerstone of intracellular signaling. This competition can effectively shut down critical signaling cascades.

Inhibition of MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the immune response, inflammation, and cell survival. The activation of these pathways relies on a series of phosphorylation events. The Yersinia effector YopJ has been shown to O-acetylate threonine and serine residues within MAPK kinases (MKKs) and IκB kinase (IKK), respectively.[3] This O-acetylation physically blocks the sites that would normally be phosphorylated, thereby inhibiting the downstream signaling cascade.[2] This disruption of host signaling is a key strategy for bacterial pathogenesis.

Implications for Drug Development

The ability of O-acetylation to modulate phosphorylation-dependent signaling pathways presents exciting opportunities for drug development. Small molecules that can mimic the effect of O-acetylation could be developed as inhibitors of specific kinases or signaling pathways implicated in diseases such as cancer and inflammatory disorders. Conversely, inhibitors of endogenous O-acetyltransferases could be designed to enhance phosphorylation-dependent signaling where it is beneficial.

Technical Guide: Detection and Characterization of O-Acetylated Threonine Residues

The identification of O-acetylated threonine residues is challenging due to the labile nature of the O-acetyl group and the potential for O-to-N acyl migration during sample preparation.[4] Mass spectrometry-based proteomics is the primary and most powerful tool for this purpose.

Experimental Workflow for the Identification of O-Acetylated Peptides

Step 1: Protein Extraction and Enzymatic Digestion

-

Cell Lysis and Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors. The inclusion of deacetylase inhibitors is also recommended.

-

Protein Digestion: Reduce and alkylate the protein extract, followed by digestion with a specific protease, typically trypsin. It is crucial to maintain acidic conditions (pH < 4) whenever possible to minimize O-N acyl transfer.

Step 2: Enrichment of Acetylated Peptides

Due to the low stoichiometry of many PTMs, enrichment is often necessary.

-

Immunoaffinity Purification: Use antibodies that recognize acetylated lysine residues. While not specific for O-acetylated threonine, this can enrich for a population of acetylated peptides. The development of antibodies specific for O-acetylated threonine would be a significant advancement.

Step 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation: Separate the enriched peptide mixture using reverse-phase liquid chromatography.

-

Mass Spectrometric Analysis: Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition mode to select precursor ions for fragmentation.

Step 4: Data Analysis and Site Localization

-

Database Searching: Search the acquired MS/MS spectra against a protein sequence database using specialized software (e.g., MaxQuant, Proteome Discoverer). The search parameters must include variable modifications for acetylation on serine and threonine residues (+42.0106 Da).

-

Site Localization: Utilize algorithms within the search software to confidently assign the location of the acetylation on the peptide sequence. The presence of site-determining fragment ions in the MS/MS spectrum is critical for accurate localization.

Quantitative Analysis of Threonine O-Acetylation

To understand the dynamics of threonine O-acetylation, quantitative proteomics approaches can be employed.

| Method | Description | Advantages | Disadvantages |

| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic labeling of proteins with "heavy" and "light" amino acids. | High accuracy and precision. | Not applicable to all organisms or tissues. |

| Isobaric Tagging (TMT, iTRAQ) | Chemical labeling of peptides with tags that are isobaric in the MS1 scan but generate unique reporter ions in the MS/MS scan. | High multiplexing capabilities. | Can suffer from ratio compression. |

| Label-Free Quantification (LFQ) | Compares the signal intensity of peptides across different runs. | Cost-effective and applicable to any sample type. | Requires high instrument stability and robust data analysis pipelines. |

Table 1: Common quantitative proteomics methods applicable to the study of O-acetylation.

Challenges and Future Directions

The study of O-acetylated threonine is still in its nascent stages, with several challenges and exciting future directions.

Current Challenges:

-

Chemical Instability: The inherent instability of the O-acetyl ester bond and the propensity for O-N acyl migration are significant hurdles for detection and analysis.[4]

-

Lack of Specific Reagents: The absence of highly specific antibodies for O-acetylated threonine limits the ability to perform targeted enrichment and validation experiments like Western blotting.

-

Identification of Endogenous Enzymes: The definitive identification of eukaryotic O-acetyltransferases and deacetylases for threonine remains a key challenge.

Future Perspectives:

-

Development of Novel Analytical Methods: The development of chemical derivatization strategies to stabilize the O-acetyl group or novel mass spectrometry fragmentation techniques could improve the identification of O-acetylated peptides.

-

Discovery of Endogenous Regulatory Enzymes: The use of activity-based protein profiling and other chemical biology approaches may lead to the discovery of the enzymes that regulate threonine O-acetylation in eukaryotes.

-

Elucidation of Novel Biological Roles: As detection methods improve, the broader biological roles of threonine O-acetylation in various cellular processes beyond immunity are likely to be uncovered.

Conclusion

O-acetylation of threonine residues is an emerging post-translational modification with the potential to significantly impact our understanding of cellular signaling and disease. While the field is currently challenged by the chemical nature of the modification and a limited understanding of its regulatory machinery, the pioneering work on bacterial effectors has laid a crucial foundation. For researchers in academia and industry, the exploration of threonine O-acetylation represents a frontier in cell biology, offering the potential for novel therapeutic targets and a more complete picture of the complex regulatory networks that govern life.

References

-

Epigenetics. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

- Li, X., et al. (2022). Identification of Glycosylation-Related Biomarkers in COPD and IPF Through Integrated Machine Learning and WGCNA Analysis. Dove Medical Press.

- Tang, H., et al. (2021). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. PMC.

- Ouidir, T., et al. (2018).

- Mouton-Barbosa, E., et al. (2014). N- and O-acetylation of threonine residues in the context of proteomics. PubMed.

-

Insulin. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

- Jiang, S., et al. (2022).

- Mittal, R., et al. (2007). A newly discovered post-translational modification--the acetylation of serine and threonine residues. PubMed.

-

L-Threonine (HMDB0000167). (2005). In Human Metabolome Database. Retrieved January 23, 2026, from [Link]

- Christensen, D. G., et al. (2019).

- Re-Du, Z., et al. (2017).

- Li, Y., et al. (2022). Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli. PubMed Central.

- Method for analyzing L-threonine. (2014).

- Park, S. B., et al. (2012).

- Mittal, R., et al. (2007). A newly discovered post-translational modification – the acetylation of serine and threonine residues. Request PDF.

- Li, Y., et al. (2022). Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli. Frontiers.

-

Protein acetylation. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

- Top 9 Benefits of NAC (N-Acetyl Cysteine). (2022). Vinmec.

- Amino Acid Signaling for TOR in Eukaryotes: Sensors, Transducers, and a Sustainable Agricultural fuTORe. (2018). MDPI.

- Liu, J., et al. (2022). O-Acetyl-L-homoserine production enhanced by pathway strengthening and acetate supplementation in Corynebacterium glutamicum. PubMed Central.

- Popular to Peculiar: 30+ Post-translational Modific

- Guttman, M., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry.

-

Metabolomics Database. (n.d.). Metasysx. Retrieved January 23, 2026, from [Link]

- Chen, H., et al. (2022). Metabolic implications of amino acid metabolites in chronic kidney disease progression: a metabolomics analysis using OPLS-DA and MBRole2.

- Christensen, D. G., et al. (2019).

- Li, Y., et al. (2021).

- Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. (2011). CABI Digital Library.

- N- and O-acetylation of threonine residues in the context of proteomics. (2014). PubMed Central.

- The diversity of acetyl

-

L-Threonine (HMDB0000167). (n.d.). Metabolomics Workbench. Retrieved January 23, 2026, from [Link]

- Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. (2023). PubMed.

- Chemical acetylation and deacetyl

-

O-Phospho-L-Threonine. (n.d.). Bertin Bioreagent. Retrieved January 23, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A newly discovered post-translational modification--the acetylation of serine and threonine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N- and O-acetylation of threonine residues in the context of proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Acetyl-L-Threonine: A Technical Guide to its Cellular Mechanism of Action

Abstract

O-Acetyl-L-Threonine is an acetylated derivative of the essential amino acid L-Threonine. While its direct and specific cellular signaling roles are an emerging area of research, current understanding points towards its primary mechanism of action as a pro-drug, delivering L-Threonine and acetate into the cell. This in-depth technical guide synthesizes established principles of cellular metabolism and protein biochemistry to elucidate the putative mechanisms by which O-Acetyl-L-Threonine exerts its effects. We will explore its probable cellular uptake, enzymatic conversion, and the downstream consequences of increased intracellular pools of L-Threonine and acetyl-CoA. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of O-Acetyl-L-Threonine's cellular biology and to provide a framework for future experimental investigation.

Introduction: The Biochemical Context of O-Acetyl-L-Threonine

L-Threonine is an essential amino acid, meaning it cannot be synthesized de novo by humans and must be obtained from the diet. It is a critical component of proteins and serves as a precursor for the synthesis of other amino acids, such as glycine. The hydroxyl group on L-Threonine's side chain makes it a target for post-translational modifications like phosphorylation and glycosylation, which are fundamental to cellular signaling and protein function.[1]

Acetylation is a ubiquitous post-translational modification, most commonly occurring on the N-epsilon of lysine residues. However, O-acetylation, the acetylation of hydroxyl groups on serine and threonine, is also a known, albeit less studied, modification.[2][3] O-Acetyl-L-Threonine, as a free amino acid derivative, is hypothesized to leverage the cell's metabolic machinery to influence cellular processes. Its primary mechanism of action is likely two-fold: serving as a source of intracellular L-Threonine and contributing to the cellular pool of acetyl-CoA.

Proposed Cellular Uptake and Metabolism

The journey of O-Acetyl-L-Threonine into the cell and its subsequent metabolic fate are central to its mechanism of action.

Cellular Permeability and Transport

While specific transporters for O-Acetyl-L-Threonine have not been identified, its structural similarity to L-Threonine suggests it may utilize one of the numerous amino acid transport systems. The addition of the acetyl group may slightly increase its lipophilicity, potentially aiding in its passive diffusion across the cell membrane, although this is likely a minor route of entry compared to active transport.

Enzymatic Deacetylation: The Gateway to Bioactivity

Once inside the cell, O-Acetyl-L-Threonine is likely hydrolyzed by intracellular esterases or deacetylases, yielding L-Threonine and acetate. This enzymatic conversion is the pivotal step in its proposed mechanism of action. The cell possesses a wide array of esterases with broad substrate specificities, making this a highly probable metabolic event.

Diagram: Proposed Metabolic Fate of O-Acetyl-L-Threonine

Caption: The dual impact of O-Acetyl-L-Threonine's metabolic products.

Experimental Protocols for Investigating the Mechanism of Action

To validate the proposed mechanism of action of O-Acetyl-L-Threonine, a series of well-defined experiments are necessary.

Protocol 1: Assessment of Cellular Uptake and Deacetylation

Objective: To determine if O-Acetyl-L-Threonine is taken up by cells and converted to L-Threonine.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., HEK293, SH-SY5Y) in standard growth medium.

-

Treatment: Incubate the cells with a known concentration of O-Acetyl-L-Threonine (e.g., 1 mM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Metabolite Extraction: At each time point, wash the cells with ice-cold PBS and perform a metabolite extraction using a methanol/acetonitrile/water solution.

-

LC-MS/MS Analysis: Analyze the cell lysates and the culture medium by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the intracellular and extracellular concentrations of O-Acetyl-L-Threonine and L-Threonine.

-

Data Analysis: Plot the intracellular concentrations of O-Acetyl-L-Threonine and L-Threonine over time. A decrease in extracellular O-Acetyl-L-Threonine and a corresponding increase in intracellular L-Threonine would confirm uptake and deacetylation.

Protocol 2: Evaluation of Downstream Metabolic Effects

Objective: To measure the impact of O-Acetyl-L-Threonine on downstream metabolic pathways.

Methodology:

-

Cell Culture and Treatment: Treat cells with O-Acetyl-L-Threonine, L-Threonine, sodium acetate, or a vehicle control for a specified duration (e.g., 24 hours).

-

Metabolite Profiling: Perform a comprehensive metabolomics analysis (e.g., using LC-MS/MS or GC-MS) on cell extracts to measure the levels of key metabolites in the TCA cycle, amino acid metabolism, and fatty acid synthesis pathways.

-

Western Blot Analysis: Analyze cell lysates by Western blotting to assess the acetylation status of key proteins, such as histones (e.g., H3K9ac, H3K27ac) and metabolic enzymes.

-

Seahorse Assay: Utilize a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

-

Data Analysis: Compare the metabolic profiles, protein acetylation levels, and bioenergetic parameters between the different treatment groups. This will help to dissect the relative contributions of the L-Threonine and acetyl-CoA components of O-Acetyl-L-Threonine.

Summary and Future Directions

The cellular mechanism of action of O-Acetyl-L-Threonine is most likely that of a pro-drug, efficiently delivering L-Threonine and acetate into the cell. This leads to a dual impact on cellular metabolism: bolstering the building blocks for protein synthesis and other biosynthetic pathways via L-Threonine, and fueling energy production and protein acetylation through its contribution to the acetyl-CoA pool.

Future research should focus on identifying the specific transporters and enzymes involved in the uptake and metabolism of O-Acetyl-L-Threonine. Furthermore, investigating the effects of this molecule in various disease models, particularly those associated with L-Threonine deficiency or metabolic dysregulation, will be a promising avenue for therapeutic development. The experimental frameworks provided in this guide offer a starting point for researchers to further unravel the precise cellular roles of this intriguing molecule.

References

-

Bacterial protein acetylation: mechanisms, functions, and methods for study - Frontiers. (2024, July 4). Retrieved from [Link]

-

Bacterial protein acetylation: mechanisms, functions, and methods for study - PMC. (n.d.). Retrieved from [Link]

-

Chronic treatment with L-threonine in amyotrophic lateral sclerosis: a pilot study - PubMed. (1992). Retrieved from [Link]

-

Evaluation of safe utilization of l-threonine for supplementation in healthy adults: a randomized double blind controlled trial - PMC - NIH. (2025, May 27). Retrieved from [Link]

- L-Threonine,_N-[[[1S-3-amino-1-[3-[1R-1-amino-2-hydroxyethyl] - MCE. (n.d.). Retrieved from https://www.medchemexpress.com/L-Threonine,_N-3-amino-1-3-1-amino-2-hydroxyethyl-phenyl-propyl-N-hydroxy-formamide.html

-

Metabolite of the Week - Human Metabolome Technologies. (n.d.). Retrieved from [Link]

-

Showing metabocard for L-Threonine (HMDB0000167) - Human Metabolome Database. (2005, November 16). Retrieved from [Link]

Sources

Threonine Acetylation: From a Bacterial Virulence Strategy to a New Frontier in Post-Translational Modification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: For decades, the study of protein acetylation was confined almost exclusively to the modification of lysine residues, a cornerstone of epigenetic regulation. However, the discovery of O-acetylation on the hydroxyl groups of threonine and serine has unveiled a new dimension of this post-translational modification (PTM). This guide provides a comprehensive overview of the discovery, history, and technical underpinnings of threonine acetylation. We trace its origins from a fascinating mechanism of host manipulation by bacterial pathogens to its emergence as a significant regulatory event, most notably for its ability to directly compete with and inhibit protein phosphorylation. This document details the molecular machinery, the profound functional consequences for signal transduction, state-of-the-art methodologies for detection and analysis, and the burgeoning implications for therapeutic development.

Part 1: A Historical Perspective - From a Lysine-Centric World to a New Hydroxyl Frontier

The journey into protein acetylation began in the 1960s with the landmark discovery of lysine acetylation on histones.[1][2] This modification, which neutralizes the positive charge of lysine's ε-amino group, was shown to relax chromatin structure and facilitate gene transcription, establishing a fundamental principle of epigenetic control.[1][3] For over three decades, research focused intensely on the "writers" (Histone Acetyltransferases, HATs) and "erasers" (Histone Deacetylases, HDACs) that modulate the acetylation state of histones and, later, other non-histone proteins.[4][5]

The paradigm shifted dramatically in the early 2000s. Seminal studies on the bacterial pathogen Yersinia, the causative agent of plague, revealed an unexpected virulence mechanism. Researchers found that the injected effector protein, YopJ, could suppress the host's innate immune response by inhibiting key signaling pathways like NF-κB and MAPK.[6][7] The breakthrough came with the discovery that YopJ is not a protease or a phosphatase, but an acetyltransferase with an unprecedented substrate specificity: it directly acetylates the hydroxyl groups of threonine and serine residues within the activation loops of MAP kinase kinases (MKKs) and IκB kinase (IKKβ).[7][8] This discovery, published by Mukherjee et al. in 2006, was the first definitive evidence of enzymatic threonine acetylation as a biologically significant PTM and opened an entirely new field of inquiry.[8]

Part 2: The Molecular Machinery of Threonine Acetylation

Unlike the vast and well-characterized families of lysine acetyltransferases (KATs) and deacetylases (KDACs) in eukaryotes, the machinery for threonine acetylation is, so far, primarily understood through the lens of bacterial effector proteins.

-

"Writers" - The YopJ Family of Acyltransferases: The archetypal "writer" of this modification is YopJ and its homologs found in various plant and animal pathogens.[6] These enzymes belong to a conserved family of effector proteins that act as acyltransferases. They utilize acetyl-CoA as a donor to esterify the hydroxyl side chain of threonine or serine residues. This activity is central to their pathogenic strategy, allowing them to disarm host defenses with surgical precision.[8][9]

-

"Erasers" - An Unfolding Story: The identity of enzymes that can reverse O-acetylation on threonine and serine residues (O-deacetylases) in eukaryotes remains an area of intense investigation. While some sirtuins and other KDACs have been shown to deacetylate lysine residues, their activity on O-acetylated threonine is not well established. The discovery of endogenous eukaryotic "erasers" for this modification would be a significant breakthrough, suggesting a broader role for threonine acetylation beyond host-pathogen interactions.

-

Substrate Specificity: YopJ and its homologs exhibit remarkable specificity, targeting threonine and serine residues within the highly conserved activation loops of specific kinases.[9] For example, YopJ acetylates Ser/Thr residues in the S-T-S/T motif of the MKK6 activation loop, the very same residues that require phosphorylation for kinase activation.[6] This exquisite targeting underscores the evolutionary pressure on these effectors to disable host signaling at critical nodes.

The fundamental chemical differences between lysine and threonine acetylation are summarized below.

| Feature | N-ε-Lysine Acetylation | O-Threonine Acetylation |

| Modified Residue | Lysine (K) | Threonine (T) |

| Functional Group | ε-amino group (-NH3+) | β-hydroxyl group (-OH) |

| Chemical Bond | Amide bond | Ester bond |

| Charge Alteration | Neutralizes positive charge (+1 to 0) | No charge change (neutral to neutral) |

| Key "Writer" Enzymes | Lysine Acetyltransferases (KATs/HATs) | YopJ family of acyltransferases |

| Primary Function | Modulating protein-protein/DNA interactions | Steric hindrance, blocking phosphorylation |

Part 3: Functional Consequences - Direct Competition with Phosphorylation

The most profound functional consequence of threonine acetylation is its ability to act as a direct and potent antagonist of phosphorylation. Both modifications target the same hydroxyl group, creating a mutually exclusive regulatory switch. By acetylating a key threonine in a kinase's activation loop, an acetyltransferase can physically prevent a kinase from phosphorylating that same site, thereby locking the target protein in an inactive state.[6][7]

Case Study: Inhibition of the TAK1 Signaling Hub TGFβ-activated kinase 1 (TAK1) is a critical MAP3 kinase that integrates signals from various immune receptors (e.g., TLRs, TNFR) to activate downstream NF-κB and JNK pathways. Activation of TAK1 requires its autophosphorylation on key threonine residues within its activation loop.

The Yersinia effector YopJ directly targets these critical threonine residues on TAK1 for acetylation.[9] This single modification event is sufficient to prevent TAK1 autophosphorylation and activation.[9] The result is a complete blockade of the signaling cascade, effectively paralyzing the host cell's inflammatory response. This mechanism highlights a powerful strategy of competitive inhibition, where acetylation serves as a terminal "off" switch that cannot be overcome by upstream signaling inputs.

Part 4: Detecting Threonine Acetylation - A Technical Primer

Identifying O-acetylated threonine residues requires specialized and highly sensitive techniques, with mass spectrometry (MS)-based proteomics being the gold standard.

Mass Spectrometry-Based Workflow: The definitive identification of any PTM site is achieved through MS. The general workflow involves digesting the protein sample into peptides, enriching for the peptides carrying the modification of interest, and analyzing them via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] The mass spectrometer measures the precise mass-to-charge ratio of the peptides. The addition of an acetyl group (C₂H₂O) results in a characteristic mass shift of +42.0106 Da, which can be identified by high-resolution instruments. Fragmentation of the peptide (MS/MS) allows for the precise localization of this mass shift to a specific threonine residue.

Protocol: Immunoaffinity Purification of Acetylated Peptides

This protocol describes a robust method for enriching acetylated peptides from a complex biological sample prior to MS analysis, adapted from standard PTM enrichment methodologies.[10]

Causality: This enrichment step is critical because PTMs are often substoichiometric, meaning only a small fraction of a given protein is modified at any time. Without enrichment, these modified peptides would be too low in abundance to be detected by the mass spectrometer.

Materials:

-

Protein extract from cells or tissue

-

Dithiothreitol (DTT) and Iodoacetamide (IAA)

-

Trypsin, sequencing grade

-

Sep-Pak C18 cartridges

-

IAP Buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl)

-

Anti-acetyl-lysine/threonine antibody conjugated to agarose beads

-

Wash Buffer (IAP Buffer)

-

Elution Buffer (e.g., 0.15% Trifluoroacetic Acid, TFA)

-

Mass spectrometer compatible solvents

Methodology:

-

Protein Extraction and Digestion:

-

Lyse cells or tissues in a urea-based buffer to denature proteins and inhibit endogenous protease/phosphatase activity.

-

Reduce disulfide bonds with DTT (55°C, 30 min) and alkylate cysteine residues with IAA (room temp, 15 min, in the dark). This ensures linear peptides for efficient digestion and analysis.

-

Dilute the urea concentration to <2M and digest proteins overnight with trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, creating peptides of an ideal size for MS analysis.

-

-

Peptide Desalting:

-

Acidify the peptide digest with TFA to a pH < 3.

-

Pass the digest through a Sep-Pak C18 cartridge to remove salts and detergents that interfere with MS analysis. Elute the desalted peptides with a high organic solvent (e.g., 60% acetonitrile).

-

Lyophilize the peptides to dryness.

-

-

Immunoaffinity Purification (IAP):

-

Resuspend the lyophilized peptides in IAP buffer.

-

Add anti-acetyl-lysine/threonine antibody-conjugated beads. Note: While pan-acetyl-lysine antibodies are widely available, specific high-affinity antibodies for O-acetyl-threonine are less common. Pan-acetyl antibodies may have some cross-reactivity, but custom antibody generation may be required for optimal results.

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding of acetylated peptides to the antibody.

-

-

Washing and Elution:

-

Pellet the beads by gentle centrifugation and discard the supernatant (containing unmodified peptides).

-

Wash the beads extensively with IAP buffer (at least 3 times) to remove non-specifically bound peptides. This step is crucial for reducing background noise and increasing the specificity of identification.

-

Elute the bound acetylated peptides from the antibody using an acidic elution buffer (e.g., 0.15% TFA). The low pH disrupts the antibody-antigen interaction.

-

-

Final Desalting and MS Analysis:

-

Immediately desalt the eluted peptides using a StageTip or similar C18-based method to remove any residual salts from the elution step.

-

The enriched, purified peptides are now ready for analysis by LC-MS/MS.

-

Part 5: Implications for Drug Development and Future Directions

The discovery of threonine acetylation has opened up new avenues for therapeutic intervention and basic research.

-

Anti-Infective Drug Development: The YopJ family of acetyltransferases are validated virulence factors and, therefore, attractive targets for the development of novel anti-infective drugs. Inhibitors of YopJ could disarm pathogenic bacteria, rendering them susceptible to the host immune system without exerting direct bactericidal pressure, which may slow the development of resistance.

-

Exploring the Endogenous "O-acetylome": A key unanswered question is whether eukaryotes possess their own enzymatic machinery for reversible threonine acetylation. The identification of endogenous Ser/Thr acetyltransferases and deacetylases would be a monumental discovery, implying that this modification is a native regulatory mechanism in mammals. This would open up entirely new target classes for diseases where signaling pathways are dysregulated, such as cancer, autoimmune disorders, and metabolic diseases.

-

Crosstalk with Other PTMs: The interplay between threonine acetylation and phosphorylation is a powerful example of PTM crosstalk. Future research will likely uncover more intricate connections with other modifications like ubiquitination and glycosylation, revealing a complex regulatory code that fine-tunes protein function in health and disease.

The story of threonine acetylation is a testament to how curiosity-driven research, even in seemingly niche areas like bacterial pathogenesis, can redefine our understanding of fundamental cell biology. What began as a microbial trick to evade immunity has illuminated a new and exciting layer of cellular regulation, promising a rich field of discovery for years to come.

References

-

Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry | Organic Process Research & Development - ACS Publications. (2023-06-07). ACS Publications. Retrieved from [Link]

-

Christensen, D. G., Hentzer, A., & Nielsen, K. L. (2019). Post-translational Protein Acetylation: An Elegant Mechanism for Bacteria to Dynamically Regulate Metabolic Functions. Frontiers in Microbiology, 10, 1604. Retrieved from [Link]

-

Epigenetics - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Mukherjee, S., Hao, Y. H., & Orth, K. (2007). A newly discovered post-translational modification – the acetylation of serine and threonine residues. Trends in Biochemical Sciences, 32(5), 210-216. Retrieved from [Link]

-

Mukherjee, S., Hao, Y. H., & Orth, K. (2007). A newly discovered post-translational modification--the acetylation of serine and threonine residues. PubMed. Retrieved from [Link]

-

Ali, I., et al. (2020). Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review). Experimental and Therapeutic Medicine, 20(4), 3123-3132. Retrieved from [Link]

-

Okanishi, H., et al. (2019). Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes. mBio, 10(6), e02708-18. Retrieved from [Link]

-

Carabetta, V. J., & Cristea, I. M. (2017). Regulation, Function, and Detection of Protein Acetylation in Bacteria. Journal of Bacteriology, 199(16), e00107-17. Retrieved from [Link]

-

Ríos-Covián, D., et al. (2020). Gut Microbiota-Derived Short-Chain Fatty Acids in Inflammatory Bowel Disease: Mechanistic Insights into Gut Inflammation, Barrier Function, and Therapeutic Potential. International Journal of Molecular Sciences, 21(23), 9343. Retrieved from [Link]

-

Choudhary, C., et al. (2009). Acetylation Goes Global: The Emergence of Acetylation Biology. Cell, 139(4), 648-653. Retrieved from [Link]

-

Amino acid - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Protein acetylation - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Amino acid structure and classifications (article). (n.d.). Khan Academy. Retrieved from [Link]

-

Tan, J., et al. (2020). Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism. Nutrients, 12(2), 548. Retrieved from [Link]

-

Paquette, N., et al. (2012). Serine/threonine acetylation of TGFβ-activated kinase (TAK1) by Yersinia pestis YopJ inhibits innate immune signaling. Proceedings of the National Academy of Sciences, 109(32), 12710-12715. Retrieved from [Link]

-

Mass spectrometry-based detection of protein acetylation. (n.d.). PubMed. Retrieved from [Link]

-

de Castro, P. A., et al. (2024). Beyond Histones: Unveiling the Functional Roles of Protein Acetylation in Prokaryotes and Eukaryotes. bioRxiv. Retrieved from [Link]

-

Acetylation Site Mass Spectrometry Identification. (n.d.). MtoZ Biolabs. Retrieved from [Link]

-

Yang, Y. Y., et al. (2012). Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation. Journal of the American Chemical Society, 134(23), 9565-9568. Retrieved from [Link]

-

Wagner, G. R., & Hirschey, M. D. (2014). Non-enzymatic protein acylation as a carbon stress regulated by sirtuin deacylases. Molecular Cell, 54(1), 5-16. Retrieved from [Link]

Sources

- 1. Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Epigenetics - Wikipedia [en.wikipedia.org]

- 4. Acetylation Goes Global: The Emergence of Acetylation Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beyond Histones: Unveiling the Functional Roles of Protein Acetylation in Prokaryotes and Eukaryotes | bioRxiv [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. A newly discovered post-translational modification--the acetylation of serine and threonine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Post-translational Protein Acetylation: An Elegant Mechanism for Bacteria to Dynamically Regulate Metabolic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serine/threonine acetylation of TGFβ-activated kinase (TAK1) by Yersinia pestis YopJ inhibits innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetylation Site Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

The Unseen Hand: A Technical Guide to the Natural Occurrence of Acetylated Threonine

Abstract

Protein acetylation, a fundamental post-translational modification (PTM), has long been associated with the regulation of gene expression and protein function through the modification of lysine residues. However, a growing body of evidence illuminates a less-explored facet of this modification: the acetylation of threonine residues. This in-depth technical guide provides a comprehensive overview of the natural occurrence of acetylated threonine, catering to researchers, scientists, and drug development professionals. We will delve into the enzymatic machinery governing threonine acetylation, its diverse functional roles in cellular processes, and present detailed methodologies for its detection and characterization. This guide aims to equip researchers with the foundational knowledge and practical protocols necessary to investigate this emerging area of protein regulation.

Introduction: Beyond Lysine, a New Frontier in Acetylation

For decades, the study of protein acetylation has been dominated by N-epsilon-acetylation of lysine residues, a reversible modification dynamically regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs)[1][2]. This modification plays a well-established role in chromatin remodeling and the regulation of gene transcription[1]. However, the discovery of acetylation on the hydroxyl groups of serine and threonine (O-acetylation) has opened a new chapter in our understanding of this versatile PTM.

The initial realization that serine and threonine residues could be acetylated in eukaryotes was spurred by studies of the bacterial virulence factor YopJ from Yersinia[3]. YopJ, an acetyltransferase, was found to modify serine and threonine residues in host kinases, thereby disrupting signaling pathways and subverting the host immune response[4]. This discovery raised the tantalizing possibility that endogenous eukaryotic enzymes could also catalyze this modification, leading to a new layer of regulatory control.

Threonine acetylation can occur in two distinct forms:

-

N-terminal acetylation: The acetylation of the alpha-amino group of the N-terminal threonine residue. This is a widespread and often irreversible modification that occurs co-translationally[5][6].

-

O-acetylation: The acetylation of the hydroxyl group of a threonine residue within the polypeptide chain. This modification is considered to be more dynamic and potentially reversible, analogous to lysine acetylation.

This guide will explore both forms of threonine acetylation, with a particular focus on the emerging field of O-acetylation and its implications for cellular signaling and drug discovery.

The Enzymatic Machinery of Threonine Acetylation

The acetylation of threonine is orchestrated by a dedicated cast of enzymes that add and potentially remove the acetyl group, thereby dynamically regulating protein function.

N-terminal Acetyltransferases (NATs)

N-terminal acetylation is a prevalent modification in eukaryotes, with estimates suggesting that up to 80% of human proteins are acetylated at their N-terminus[3]. This process is primarily carried out by a family of enzymes known as N-terminal acetyltransferases (NATs)[5].

The specificity of NATs is determined by the first few amino acids of the nascent polypeptide chain. NatA is the major enzyme responsible for the N-terminal acetylation of proteins that have their initiator methionine cleaved, exposing a small N-terminal residue such as serine, alanine, glycine, or threonine [2].

The Quest for Eukaryotic O-Acetyltransferases for Threonine

While bacterial effectors like YopJ demonstrate the feasibility of threonine O-acetylation, the identity of endogenous eukaryotic O-acetyltransferases remains an active area of investigation. It is hypothesized that some members of the large family of lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs), may possess the ability to acetylate threonine residues under specific cellular contexts. However, definitive evidence for dedicated eukaryotic O-acetyltransferases for threonine is still emerging.

Deacetylases: Reversing the Mark

The reversibility of O-acetylation is a key aspect of its regulatory potential. The sirtuin family of NAD+-dependent deacetylases, well-known for their role in deacetylating lysine residues, are prime candidates for erasing O-acetyl marks on threonine. While their primary substrates are acetylated lysines, the structural similarity between the acetylated hydroxyl group of threonine and the acetylated epsilon-amino group of lysine suggests that sirtuins could potentially accommodate and deacetylate O-acetylated threonine. Further research is needed to confirm and characterize the activity of sirtuins and other deacetylases on O-acetylated threonine substrates.

Functional Roles of Threonine Acetylation

The addition of an acetyl group to a threonine residue can have profound effects on a protein's structure, stability, and interactions, thereby influencing a wide range of cellular processes.

N-terminal Threonine Acetylation: A Key Determinant of Protein Fate

N-terminal acetylation of threonine plays a crucial role in protein stability and turnover[4]. By neutralizing the positive charge of the N-terminal amino group, this modification can protect proteins from degradation via the N-end rule pathway[4]. The acetylated N-terminus can also influence protein folding and subcellular localization[7].

O-Acetylation: A New Player in Cellular Signaling

The hydroxyl group of threonine is a common site for another critical post-translational modification: phosphorylation. The ability of both acetylation and phosphorylation to occur on the same residue raises the exciting possibility of a regulatory "crosstalk" between these two modifications[3]. O-acetylation could block subsequent phosphorylation, or vice versa, creating a sophisticated molecular switch that fine-tunes signaling pathways. This competition could have significant implications for processes such as cell cycle control, metabolism, and stress responses.

Methodologies for Studying Threonine Acetylation

The study of threonine acetylation requires a specialized toolkit of experimental techniques, from the synthesis of standards to sophisticated mass spectrometry-based proteomics.

Synthesis of Acetylated Threonine Standards

The availability of pure, well-characterized standards is essential for the confident identification and quantification of acetylated threonine in biological samples.

Protocol: Synthesis of O-Acetyl-L-Threonine

This protocol is adapted from a method for the synthesis of O-acetyl-N-benzyloxycarbonyl-L-threonine and can be modified for the synthesis of O-acetyl-L-threonine for use as a proteomic standard.

Materials:

-

N-benzyloxycarbonyl-L-threonine

-

Acetic acid

-

Acetyl bromide

-

Ethyl acetate

-

Water

-

Brine

-

Sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve N-benzyloxycarbonyl-L-threonine in acetic acid.

-

Slowly add acetyl bromide to the solution at room temperature with stirring.

-

Continue stirring for one hour at room temperature.

-

Concentrate the reaction mixture using a rotary evaporator.

-

Dilute the residue with ethyl acetate and wash successively with water and brine.

-

Dry the ethyl acetate layer over sodium sulfate, filter, and concentrate to yield O-acetyl-N-benzyloxycarbonyl-L-threonine.

-

The benzyloxycarbonyl protecting group can then be removed by catalytic hydrogenation to yield O-acetyl-L-threonine.

Note: This is a general guideline and should be optimized and validated for the specific application.

Detection and Identification of Acetylated Threonine

4.2.1. Mass Spectrometry-Based Proteomics

Mass spectrometry is the cornerstone for the identification and quantification of post-translational modifications, including threonine acetylation.

Workflow for the Analysis of Acetylated Threonine:

Caption: General workflow for the mass spectrometric analysis of acetylated threonine.

Key Considerations for Mass Spectrometry Analysis:

-

Chemical Instability: O-acetylated peptides can be chemically unstable during sample preparation and mass spectrometry analysis, undergoing an O- to N-acyl shift, particularly at the N-terminus[8]. This can lead to misidentification. It is crucial to optimize sample handling conditions, such as pH and temperature, to minimize this rearrangement.

-

Enrichment Strategies: Due to the low stoichiometry of many PTMs, enrichment of acetylated peptides is often necessary. While pan-acetyl-lysine antibodies are commercially available and widely used, the availability of specific and reliable pan-acetyl-threonine antibodies is limited. Therefore, chemical enrichment strategies or unbiased total proteome analysis with high-resolution mass spectrometry are alternative approaches[9].

-

MS/MS Fragmentation: The identification of O-acetylated threonine relies on the interpretation of its fragmentation pattern in tandem mass spectrometry (MS/MS). A characteristic neutral loss of 42 Da (the mass of the acetyl group) or 60 Da (acetic acid) from the precursor ion can be indicative of O-acetylation.

Protocol: Sample Preparation for Mass Spectrometry Analysis of Acetylated Peptides

-

Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

-

Protein Digestion: Reduce and alkylate the protein extract, followed by digestion with a protease such as trypsin.

-

Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

-

Enrichment (Optional): If enrichment is desired, incubate the desalted peptides with an appropriate affinity resin (e.g., pan-acetyl-lysine antibody beads, if cross-reactivity is acceptable, or a chemical enrichment matrix). Wash the resin extensively to remove non-specifically bound peptides. Elute the enriched peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

4.2.2. Antibody-Based Methods

The development of specific antibodies that recognize acetylated threonine would greatly facilitate its study. While pan-acetyl-lysine antibodies are commercially available, their cross-reactivity with acetylated threonine needs to be carefully validated. The generation of specific pan-acetyl-threonine or site-specific acetyl-threonine antibodies remains a critical need in the field.

Case Studies and Future Directions

The field of threonine acetylation is still in its infancy, but early studies have already provided tantalizing glimpses into its biological significance. The role of N-terminal threonine acetylation in protein stability is becoming increasingly clear, with implications for a wide range of cellular processes[4]. The potential for crosstalk between O-acetylation and phosphorylation on threonine opens up exciting new avenues for research into the regulation of signaling pathways.

Future research will undoubtedly focus on:

-

Identifying the endogenous eukaryotic enzymes that catalyze and reverse threonine O-acetylation.

-

Mapping the "threonine acetylome" to identify the full complement of proteins that are modified on threonine residues.

-

Elucidating the functional consequences of threonine acetylation in various physiological and pathological contexts.

-

Developing novel chemical probes and antibodies to facilitate the study of this modification.

Conclusion

The natural occurrence of acetylated threonine represents a new and exciting frontier in the study of post-translational modifications. While much remains to be discovered, it is clear that this modification plays a vital role in regulating protein function and cellular signaling. The technical guide provided here offers a roadmap for researchers to explore this uncharted territory, with the promise of uncovering novel biological insights and potential therapeutic targets. As our tools and understanding of threonine acetylation continue to evolve, we can expect to gain a deeper appreciation for the intricate and elegant ways in which cells regulate their proteomes.

References

-